molecular formula C14H16N2O3 B7961947 D-Tryptophan, N-acetyl-, methyl ester

D-Tryptophan, N-acetyl-, methyl ester

Cat. No.: B7961947
M. Wt: 260.29 g/mol
InChI Key: XZECNVJPYDPBAM-CYBMUJFWSA-N
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Description

D-Tryptophan, N-acetyl-, methyl ester is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic and Stereoselective Activities : N-Acetyl-D-tryptophan methyl ester is involved in stereoselective tryptophan dioxygenase model reactions, using manganese complexes of chiral porphyrin for molecular recognition processes (Ohkubo, Sagawa, & Ishida, 1992).

  • Rapid Determination in Plant Samples : It has been used for rapid determination of free tryptophan in plant samples using gas chromatography and mass spectrometry, showcasing its utility in analytical chemistry (Michalczuk, Białek, & Cohen, 1992).

  • Enzymatic Reactions in Organic Media : Studies on the esterification of N-Acetyl-L-tryptophan using α-chymotrypsin in various hydrophilic organic solvents highlight its role in understanding the medium effects on biochemical reactions (Kise & Shirato, 1988).

  • Synthesis of C4-Substituted Tryptophan Derivatives : It has been used in the synthesis of C4-substituted tryptophan derivatives, which has applications in the synthesis of complex organic molecules, including natural products (Bartoccini, Bartolucci, Mari, & Piersanti, 2016).

  • Selective Monitoring in Human Serum : N-Acetyl-D-tryptophan methyl ester has been analyzed for its role in the in vivo measurement of tryptophan pyrrolase activity, which is significant in understanding various metabolic pathways (Wegmann, Curtius, & Redweik, 1978).

  • Role in Non-Enzymatic Conversion to Beta-Carbolines : Research has shown its role in the non-enzymatic conversion of tryptophan to beta-carbolines, indicating its importance in understanding complex biochemical reactions and potential applications in drug synthesis (Nemet & Varga-Defterdarović, 2008).

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECNVJPYDPBAM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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